molecular formula C5H3BrN4 B6618299 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1780486-32-9

5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No. B6618299
CAS RN: 1780486-32-9
M. Wt: 199.01 g/mol
InChI Key: NSFIVAICSFBBBI-UHFFFAOYSA-N
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Description

5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine, also known as 5-BrTz, is a heterocyclic compound composed of a bromine atom and a triazole ring. It is a colorless solid with a molecular formula of C4H3BrN3. 5-BrTz has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of biologically active heterocyclic compounds, such as quinolines and indoles. It has also been used as a reagent in organic synthesis, such as the synthesis of pyridine derivatives. 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine has also been used as a starting material in the synthesis of a variety of materials, such as polymers and nanomaterials.

Mechanism Of Action

The mechanism of action of 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine is not yet fully understood. However, it is believed that the bromine atom in the molecule is responsible for its reactivity. The bromine atom can act as a nucleophile, allowing it to react with other molecules. Additionally, the triazole ring is believed to be responsible for the molecule’s ability to bind to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine are not yet fully understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. Additionally, 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine has been shown to interact with certain proteins, such as tyrosinase, which is involved in the biosynthesis of melanin.

Advantages And Limitations For Lab Experiments

The advantages of using 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine in laboratory experiments include its high reactivity and its ability to bind to other molecules. Additionally, 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine is relatively inexpensive and easy to obtain. The main limitation of using 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine in laboratory experiments is its potential toxicity. Therefore, it is important to use it with caution and in a well-ventilated area.

Future Directions

There are a variety of potential future directions for 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine research. These include the development of new synthetic methods for the synthesis of 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine, the development of new applications for 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine, such as its use in the synthesis of novel materials and pharmaceuticals, and the exploration of its biochemical and physiological effects. Additionally, further research into the mechanism of action of 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine could provide new insights into its potential applications.

Synthesis Methods

5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine can be synthesized through a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Buchwald-Hartwig reaction. The Biginelli reaction involves the condensation of an aldehyde, an acid, and an α-keto ester, producing a 3-substituted pyrimidine derivative. The Ugi reaction involves the condensation of an isocyanide, an aldehyde, and an acid, producing a 4-substituted pyrimidine derivative. The Buchwald-Hartwig reaction involves the coupling of an aryl halide and a nitrogen-containing nucleophile, producing a C-N bond.

properties

IUPAC Name

5-bromo-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFIVAICSFBBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-[1,2,3]triazolo[4,5-b]pyridine

CAS RN

1780486-32-9
Record name 5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine
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